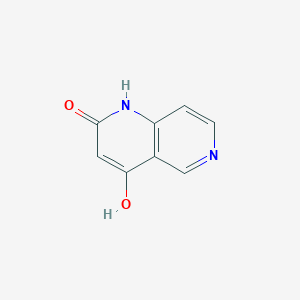

2,4-Dihydroxy-1,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-8(12)10-6-1-2-9-4-5(6)7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNDBUJADLVUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290982 | |

| Record name | 4-Hydroxy-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60058-17-5 | |

| Record name | 4-Hydroxy-1,6-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60058-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,2-dihydro-1,6-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Transformation Pathways of 2,4 Dihydroxy 1,6 Naphthyridine and Its Analogs

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Core

The reactivity of the 1,6-naphthyridine (B1220473) core towards electrophiles is a complex interplay between the activating effect of the dihydroxy groups and the inherent electron-deficient nature of the two pyridine (B92270) rings. The nitrogen atoms in the rings decrease the electron density, making the core generally resistant to electrophilic attack compared to benzene. However, the strong electron-donating hydroxyl groups can activate the ring towards substitution.

Reactions such as nitration and halogenation on the naphthyridine core are influenced by the position of the existing substituents. For instance, in related naphthyridine systems, electrophilic substitution is often directed to specific positions based on the electronic environment of the carbon atoms. While specific studies on the direct electrophilic substitution of 2,4-dihydroxy-1,6-naphthyridine are not extensively detailed, the principles of electrophilic aromatic substitution suggest that the positions ortho and para to the hydroxyl groups would be the most likely sites for reaction, provided the reaction conditions can overcome the deactivating effect of the pyridine nitrogens.

Nucleophilic Substitution Reactions and Reactivity at Hydroxyl and Halogenated Positions

The hydroxyl groups of this compound can be readily converted into other functional groups, most notably through their transformation into halogens. This conversion is a key step in the synthesis of many 1,6-naphthyridine derivatives. For example, treatment with reagents like phosphorus oxychloride (POCl₃) can transform the dihydroxy compound into the corresponding 2,4-dichloro-1,6-naphthyridine (B2820725). biosynth.com

These halogenated intermediates are highly valuable synthons due to the lability of the chlorine atoms, which act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org The electron-withdrawing nature of the naphthyridine ring system facilitates the attack of various nucleophiles at the chlorinated positions.

A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms to yield a diverse library of substituted 1,6-naphthyridines. The regioselectivity of these reactions can often be controlled by the reaction conditions. For example, in di-substituted halo-naphthyridines, sequential substitution reactions can be performed to introduce different nucleophiles at each position. nih.gov Amination reactions, in particular, have been extensively studied, leading to the synthesis of various amino-naphthyridine derivatives. wur.nlresearchgate.net

The reactivity of these halogenated naphthyridines is summarized in the table below:

| Reagent | Product Type | Reaction Type |

| Amines (primary, secondary) | Amino-naphthyridines | Nucleophilic Aromatic Substitution |

| Alcohols/Alkoxides | Alkoxy-naphthyridines | Nucleophilic Aromatic Substitution |

| Thiols/Thiolates | Thioether-naphthyridines | Nucleophilic Aromatic Substitution |

Oxidation and Reduction Chemistry of Naphthyridine Systems

The oxidation of naphthyridine systems can lead to the formation of N-oxides. nih.gov The nitrogen atoms in the 1,6-naphthyridine ring can be oxidized using peracids, such as m-chloroperbenzoic acid (m-CPBA), to yield the corresponding N-oxides. These N-oxides are valuable intermediates that can be used to further functionalize the naphthyridine core. For instance, treatment of 1,5-naphthyridine (B1222797) N-oxides with POCl₃ can result in chlorination at the 2- and 4-positions. nih.gov

Reduction of the 1,6-naphthyridine ring system can be achieved through catalytic hydrogenation. This process can lead to the saturation of one or both of the pyridine rings, yielding tetrahydro- or octahydro-naphthyridine derivatives. The extent of reduction can be controlled by the choice of catalyst, solvent, and reaction conditions. These reduced naphthyridine scaffolds offer a three-dimensional structure that can be valuable in medicinal chemistry.

Ring-Opening and Rearrangement Reactions (e.g., Smiles Rearrangement)

Under specific conditions, naphthyridine derivatives can undergo rearrangement reactions. A notable example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. mdpi.comwikipedia.orgdrugfuture.com In the context of naphthyridine chemistry, this rearrangement has been observed in derivatives of 2,7-naphthyridine (B1199556), where a nucleophilic side chain attacks the naphthyridine core, leading to a rearranged product. mdpi.comnih.gov For example, 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines have been shown to undergo a Smiles rearrangement to form 1-amino-3-oxo-2,7-naphthyridines. mdpi.com While this has been documented for the 2,7-naphthyridine isomer, similar reactivity could potentially be explored for 1,6-naphthyridine derivatives with appropriate substitution patterns.

Ring-opening reactions of the naphthyridine core are less common but can occur under harsh conditions. For instance, studies on 2,3-naphthyridine have shown that at high pressures and temperatures, the aromatic ring can decompose. nih.govresearchgate.net

Functional Group Interconversions and Protective Group Chemistry Relevant to Dihydroxy Moieties

The hydroxyl groups of this compound are key functional handles for further synthetic transformations. ub.edu As mentioned earlier, their conversion to chloro groups is a common and important functional group interconversion. vanderbilt.edu

In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent them from reacting with reagents intended for other parts of the molecule. wikipedia.orgorganic-chemistry.org A variety of protecting groups for hydroxyl functions are available, and their choice depends on the stability required during subsequent reaction steps and the conditions for their removal. organic-chemistry.orgsynarchive.com Common protecting groups for hydroxyls include ethers (e.g., methoxymethyl (MOM) ether) and esters.

The table below summarizes some common protecting groups for hydroxyl functions and their typical deprotection conditions:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Methoxymethyl ether | MOM | Methoxymethyl chloride | Acidic conditions |

| Benzyl ether | Bn | Benzyl bromide | Hydrogenolysis |

| Acetate ester | Ac | Acetic anhydride | Basic or acidic hydrolysis |

| Trimethylsilyl ether | TMS | Trimethylsilyl chloride | Mild acid or fluoride (B91410) ions |

The strategic use of protecting groups allows for the selective modification of other positions on the this compound scaffold. umich.edu

Dimerization and Oligomerization Studies of Naphthyridine Scaffolds

Naphthyridine derivatives have been shown to participate in dimerization and oligomerization processes, driven by various intermolecular forces. rsc.org Hydrogen bonding is a particularly important factor in the self-assembly of naphthyridine molecules. For example, derivatives of 2-amino-1,8-naphthyridine can form stable dimers through hydrogen bonding, and these dimers have been investigated for their ability to bind to DNA mismatches. nih.gov

The potential for this compound to form hydrogen-bonded dimers is high due to the presence of both hydrogen bond donors (the hydroxyl groups) and acceptors (the ring nitrogens). These interactions can lead to the formation of supramolecular structures with interesting properties.

In addition to non-covalent dimerization, covalent oligomers of naphthyridines have also been studied. Under high-pressure and high-temperature conditions, 2,3-naphthyridine has been observed to decompose and oligomerize, forming larger molecules. nih.govresearchgate.netnih.govresearchgate.net These studies highlight the potential for naphthyridine scaffolds to be used as building blocks for larger, more complex molecular architectures.

Investigation of Tautomerism in this compound Systems

The compound "this compound" can exist in several tautomeric forms. Tautomerism is the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. For this compound, the main tautomeric equilibrium is between the dihydroxy form and various keto-enol or lactam-lactim forms.

Specifically, the following tautomers are possible:

Dihydroxy form: 1,6-Naphthyridine-2,4-diol

Keto-enol forms: 4-Hydroxy-1,6-naphthyridin-2(1H)-one and 2-Hydroxy-1,6-naphthyridin-4(1H)-one

Diketo form: 1,6-Naphthyridine-2,4(1H,3H)-dione

The predominant tautomer can depend on the physical state (solid or solution) and the nature of the solvent. Spectroscopic studies, such as NMR and IR, are typically used to investigate the tautomeric equilibrium. For the related 2,4-dihydroxy-1,8-naphthyridines, it has been shown that they can be synthesized from the reaction of 2-aminopyridines with diethylmalonates. researchgate.net The stability and reactivity of these different tautomers can vary significantly, which has important implications for their use in synthesis. For example, the lactam forms may exhibit different reactivity in alkylation and acylation reactions compared to the dihydroxy form.

Spectroscopic and Computational Characterization of 2,4 Dihydroxy 1,6 Naphthyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-field instruments and multidimensional experiments are particularly crucial for the unambiguous assignment of proton and carbon signals in complex heterocyclic systems like naphthyridines.

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. In the case of 2,4-dihydroxy-1,6-naphthyridine and its derivatives, the chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the naphthyridine core.

For instance, in derivatives of 1,6-naphthyridin-2(1H)-one, the chemical shifts of the protons and carbons are well-documented. nih.gov The analysis of substituted 2-(n-alkylamino)-3R-naphthalene-1,4-diones, which share some structural similarities, demonstrates how ¹H and ¹³C chemical shifts can be investigated through various NMR experiments. nih.gov These studies often employ high-field magnets to achieve better signal dispersion and resolution. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Naphthyridine and Related Heterocyclic Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Naphthyridine Derivative Protons | 4.12 - 6.41 | 40.6 - 162.9 | nih.gov |

| Substituted Naphthalene-1,4-dione Protons | Not specified | Not specified | nih.gov |

| 2,6-diphenylthian-4-one Protons | Not specified | Not specified | researchgate.net |

| Substituted Fluorenylspirohydantoin Protons | 4.40 - 6.57 | 61.89 - 171.10 | bas.bg |

Note: The chemical shifts are highly dependent on the solvent and the specific substituents on the core structure. The table provides a general range observed in related compounds.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule. scribd.comwikipedia.orgyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. scribd.comwikipedia.org This allows for the tracing of proton spin systems within the molecule, helping to identify adjacent protons on the aromatic rings and any aliphatic side chains. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comwikipedia.org It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear experiment detects long-range couplings between protons and carbons, typically over two to four bonds. scribd.comwikipedia.org HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by showing correlations across heteroatoms or carbonyl groups. sdsu.edu

For substituted fluorenylspirohydantoins, 2D NMR spectra, including ¹H-¹H COSY, HMQC (a predecessor to HSQC), and HMBC, were instrumental in the complete assignment of ¹H and ¹³C chemical shifts. bas.bg Similarly, for various naphthoquinone derivatives, 2D NMR experiments like gDQCOSY and gHSQCAD were employed to elucidate their structures. nih.gov

Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes or tautomerism. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide information about the thermodynamics and kinetics of the processes occurring. nih.gov For this compound, which can exist in different tautomeric forms (the dihydroxy form and various keto-enol forms), VT-NMR could be used to study the equilibrium between these tautomers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the accurate determination of a molecule's elemental composition. nih.govnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of the molecular formula with a high degree of confidence. This is particularly important for confirming the identity of newly synthesized compounds or for identifying unknown metabolites. nih.gov Techniques like Orbitrap-based HRMS have been successfully used for the quantitative analysis of complex mixtures. nih.gov

For a compound like this compound, HRMS would be used to confirm the expected molecular formula of C₈H₆N₂O₂ by comparing the experimentally measured mass to the calculated exact mass.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are excellent for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. pressbooks.pubyoutube.com Different functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for qualitative analysis. pressbooks.pubyoutube.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups. mdpi.com

N-H stretching: If the molecule exists in a tautomeric form with an N-H bond, a sharp to medium band would be expected around 3300-3500 cm⁻¹. pressbooks.pub

C=O stretching: The presence of a keto tautomer would give rise to a strong, sharp absorption in the carbonyl region, typically between 1650-1750 cm⁻¹. pressbooks.publumenlearning.com

C=C and C=N stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region. youtube.com

In a study of 2,4-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide, the broadening of the band at 1631 cm⁻¹ and the appearance of a band at 1556 cm⁻¹ were suggestive of a proton equilibrium. nih.gov Similar analyses of the IR spectra of 2,4-dihydroxy benzaldehyde (B42025) have also been conducted. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance | Reference |

| O-H (Alcohol/Phenol) | 3200-3600 | Broad | mdpi.com |

| N-H (Amine/Amide) | 3300-3500 | Sharp to Medium | pressbooks.pub |

| C=O (Ketone/Amide) | 1650-1750 | Strong, Sharp | pressbooks.publumenlearning.com |

| C=C (Aromatic) | 1400-1600 | Variable | youtube.com |

Electronic Spectroscopy and Photophysical Property Determination

The study of how molecules interact with light provides crucial insights into their electronic structure and potential applications, particularly in materials science and bio-imaging. For this compound and its analogues, electronic spectroscopy reveals a rich photophysical profile.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure.

For 1,6-naphthyridine (B1220473) derivatives, the UV-Vis absorption spectra are influenced by the nature and position of substituents on the heterocyclic core. These spectra typically exhibit absorption bands that can be attributed to intramolecular charge-transfer transitions. researchgate.net For instance, in related systems, charge-transfer transitions occur from electron-rich parts of the molecule to electron-deficient parts. researchgate.net The presence of hydroxyl groups at the 2- and 4-positions in this compound is expected to significantly influence its absorption characteristics due to their electron-donating nature. The specific absorption maxima (λmax) would depend on the solvent environment and the tautomeric form of the molecule (keto-enol equilibrium).

The UV-Vis absorption spectra of related naphthopyran compounds, which also contain a naphthalene-based ring system, show distinct absorption profiles before and after irradiation with UV light, indicating a change in molecular structure. researchgate.net While this compound is not a photoswitch in the same manner, this highlights the sensitivity of the electronic structure of such fused ring systems to external factors.

Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 1·4PF6 (a CBPQT4+ ring with a DNP crown ether) | MeCN | 530 | researchgate.net |

| 2·4PF6 (a CBPQT4+ ring with a HQ crown ether) | MeCN | 470 | researchgate.net |

| 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran (before irradiation) | Toluene | ~350 | researchgate.net |

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. After a molecule absorbs light and reaches an excited state, it can return to the ground state by emitting a photon; this process is fluorescence. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed.

Studies on 1,6-naphthyridine derivatives have shown that these compounds are fluorescent. nih.gov Their fluorescence quantum yields have been reported to be in the range of 0.05 to 0.1 in various solvents, with fluorescence lifetimes of approximately 10 nanoseconds. nih.gov The quantum yield is highly dependent on the molecular structure and the surrounding environment. For example, the presence of hydroxyl groups in this compound can lead to specific de-excitation pathways, such as excited-state intramolecular proton transfer (ESIPT), which can influence the fluorescence properties. In some related dihydroxy-naphthalazine compounds, aggregation-induced emission has been observed, where the fluorescence intensity increases in aggregated states. researchgate.net

The determination of the fluorescence quantum yield is typically performed using a comparative method, referencing a standard with a known quantum yield. researchgate.net

Table 2: Photophysical Properties of 1,6-Naphthyridine Derivatives

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield (ΦF) | ~0.05 - 0.1 | Various | nih.gov |

| Fluorescence Lifetime (τf) | ~10 ns | Various | nih.gov |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. A bathochromic (red) shift in the absorption or emission spectrum with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift indicates a more polar ground state.

1,6-Naphthyridine derivatives are known to exhibit solvatochromism. nih.gov This property is valuable as it indicates that their photophysical characteristics are sensitive to the local environment, making them potential candidates for use as fluorescent probes. The study of solvatochromism can also provide insights into the change in dipole moment upon excitation. In some heterocyclic compounds, the solvatochromic behavior has been analyzed using multiparametric scales like the Kamlet-Abraham-Taft (KAT) parameters to disentangle the contributions of nonspecific and specific solvent-solute interactions. nih.gov For instance, in a study on a cyclohexanone (B45756) derivative, Catalán solvent parameters were also used to understand the role of solvent dipolarity and polarizability. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Table 3: Representative Crystallographic Data for a Related Heterocyclic Compound

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | N-H···O, C-H···O, C-H···π, π···π | eurjchem.com |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Monoclinic | P21/c | Hydrogen bonds, π-π stacking | redalyc.org |

Computational Chemistry and Theoretical Investigations

Computational methods, particularly those based on quantum mechanics, are invaluable tools for complementing experimental findings and providing deeper insights into the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying medium to large-sized molecules. DFT calculations can be used to predict a variety of molecular properties.

For 1,6-naphthyridine derivatives and related heterocyclic systems, DFT has been employed to:

Optimize Molecular Geometry: To find the most stable three-dimensional structure of the molecule.

Analyze the Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the chemical reactivity and kinetic stability of the molecule.

Predict UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra, helping to assign the experimentally observed absorption bands to specific electronic transitions. researchgate.net

Calculate Reactivity Descriptors: DFT can be used to compute global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.

For this compound, DFT calculations would be particularly useful for investigating the relative stabilities of its different tautomeric forms (e.g., the dihydroxy, keto-enol, and diketo forms) and for understanding how the electronic properties are modulated by the hydroxyl substituents.

Molecular Modeling and Conformer Analysis

Molecular modeling serves as a powerful tool for understanding the three-dimensional structure and conformational preferences of molecules like this compound. This compound can exist in several tautomeric forms, with the keto-enol and amine-imine forms being of primary interest. The dihydroxy form is one of several potential isomers, including the diketo tautomer, 1,6-naphthyridine-2,4(1H,3H)-dione, and various keto-enol intermediates. Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3, are employed to calculate the relative stabilities of these different isomers. nih.gov

Conformer analysis investigates the various spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For naphthyridine derivatives, particularly those with flexible side chains or those that form dimers, identifying the most stable conformers is crucial for understanding their chemical behavior. nih.gov For instance, studies on naphthyridine dimers have shown that they can exist in distinct stacked or unstacked conformations in solution. nih.gov The relative energies of these conformers are calculated to determine the predominant species under given conditions. This analysis is fundamental for interpreting experimental data and predicting the molecule's interaction with its environment, such as solvent molecules or biological targets. nih.govnih.gov

Table 1: Computational Methods in Naphthyridine Analysis

| Computational Method | Application in Naphthyridine Research | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of thermochemistry, decomposition pathways, and reaction mechanisms. | nih.gov |

| AM1 and PM3 (Semi-empirical) | Used to support interpretations of solvent interactions and the stability of isomers. | nih.gov |

| 1H-NMR Titrations | Determination of association constants and stoichiometry in host-guest interactions. | nih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides the means to predict various spectroscopic parameters, which can then be compared with experimental results to validate both the theoretical model and the experimental interpretation. First-principle density functional theory (DFT) calculations are frequently used to predict spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). nih.gov

For example, theoretical calculations have been used to analyze the solvatochromism of naphthyridine derivatives, where shifts in absorption spectra are observed in solvents of differing polarity. nih.gov By modeling the interaction between the naphthyridine derivative and solvent molecules, researchers can predict these spectral shifts. The agreement between the calculated and observed spectra helps to confirm the nature of the electronic transitions and the influence of the solvent. nih.gov Similarly, computational studies have been instrumental in assigning signals in complex NMR spectra and understanding the intermediates formed during chemical reactions. mdpi.com This synergy between computational prediction and experimental measurement is essential for the comprehensive characterization of novel compounds. nih.govresearchgate.net

Investigation of Photophysical Pathways and Energy Transformation in Naphthyridines

The photophysical properties of naphthyridines, which describe how these molecules absorb and dissipate light energy, are of significant interest for applications in materials science and photonics. nih.gov Computational studies are vital for mapping the potential energy surfaces of the ground and excited electronic states, which helps in understanding the pathways of energy transformation, such as internal conversion, intersystem crossing, and fluorescence.

Studies on 1,6-naphthyridine derivatives have revealed that they can exhibit significant second-harmonic generation, a property relevant to nonlinear optics. nih.gov Solvatochromism studies, which examine the effect of solvent on spectral properties, combined with computational modeling, allow for the estimation of changes in dipole moments upon electronic excitation. These calculations help in predicting properties like the first-order hyperpolarizability (β), a measure of a molecule's nonlinear optical activity. nih.gov Furthermore, investigations into the fluorescence properties of 1,6-naphthyridine derivatives have reported fluorescence lifetimes typically around 10 nanoseconds and quantum yields in the range of 0.05 to 0.1 in various solvents. nih.gov The formation of zwitterionic species, facilitated by proton transfer in hydrogen-bond-donating solvents, has also been observed and analyzed with the aid of semi-empirical calculations. nih.gov

Table 2: Reported Photophysical Data for select 1,6-Naphthyridine Derivatives

| Property | Value | Solvents | Reference |

|---|---|---|---|

| Fluorescence Lifetime (τf) | ~10 ns | Various | nih.gov |

| Fluorescence Quantum Yield (Φf) | ~0.05 - 0.1 | Various | nih.gov |

Study of Molecular Interactions and Adsorption Mechanisms

Understanding how this compound and its derivatives interact with other molecules or surfaces is key to predicting their behavior in various applications, from supramolecular chemistry to materials science. The presence of multiple hydrogen bond donor and acceptor sites in the this compound structure suggests a strong capability for forming specific intermolecular interactions.

Molecular recognition studies on other naphthyridine derivatives have demonstrated their effectiveness as receptors for biologically relevant molecules like biotin. nih.gov These interactions are often driven by hydrogen bonds, where the N-H and carbonyl groups of the naphthyridine scaffold play a crucial role in binding. The stoichiometry and strength of these host-guest complexes are often determined using techniques like 1H-NMR titration. nih.gov

The interaction of naphthyridine derivatives with nucleic acids has also been explored. For example, conformationally restricted naphthyridine dimers have been synthesized to study their binding to DNA and RNA. nih.gov Isothermal titration calorimetry has shown that such binding can be enthalpy-driven, indicating strong, specific interactions. nih.gov In the context of materials science, the adsorption of related heterocyclic compounds onto surfaces has been studied to understand mechanisms of surface functionalization or removal from contaminated water. These studies often involve analyzing adsorption kinetics and thermodynamics, where factors like pH can significantly influence the electrostatic attraction between the molecule and the surface. scienceopen.com Although specific adsorption studies on this compound are not widely reported, the principles derived from similar compounds suggest its potential for surface interactions governed by physisorption and intercalation. scienceopen.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,6-Naphthyridine-2,4(1H,3H)-dione |

| 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester |

| 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester |

| 4-hydroxy-2-methyl-1(2H)-isoquinolone-3-carboxylic acid methyl ester |

| Naphthyridine carbamate (B1207046) dimer |

| 2-naphthylamine |

| methyl 6-amino-2-naphthoate |

| Biotin |

| 1,4-Dihydroxy-2-naphthoate |

| 1,5-Naphthyridine (B1222797) |

| 1,8-Naphthyridine (B1210474) |

| 2,6-Naphthyridine (B1209661) |

Diverse Academic Applications of Naphthyridine Scaffolds

Materials Science Applications

Naphthyridine-containing compounds have emerged as promising candidates for a range of materials science applications due to their unique electronic and photophysical properties.

Naphthyridine derivatives are being explored for their potential in organic light-emitting diodes (OLEDs), particularly as host materials for thermally activated delayed fluorescence (TADF) emitters. A series of bipolar host materials incorporating an electron-transporting naphthyridine moiety have been synthesized. When used with a green TADF emitter, an OLED device using one of these naphthyridine-based hosts, o-NPCz, demonstrated a high external quantum efficiency of 18.4% and exhibited low efficiency roll-off. researchgate.net

The inherent fluorescence of the naphthyridine scaffold itself is also a subject of interest. For instance, 1,6-naphthyridin-7(6H)-ones have been synthesized and shown to exhibit powerful fluorescence properties, including large Stokes shifts and high quantum yields, making them suitable for use as luminescent devices. rsc.org Similarly, 2,7-dialkylamino-4-methyl- wikipedia.orgnih.gov-naphthyridines have been prepared and found to be highly fluorescent compounds. mdpi.com These findings underscore the potential of naphthyridine derivatives as core components in the development of new luminescent and display technologies.

| Naphthyridine Derivative | Application | Key Finding |

| o-NPCz (naphthyridine-carbazole derivative) | Bipolar host material in TADF-OLEDs | Achieved an external quantum efficiency of 18.4% with a green TADF emitter. researchgate.net |

| 1,6-Naphthyridin-7(6H)-ones | Luminescent materials | Exhibit strong fluorescence with large Stokes shifts and high quantum yields. rsc.org |

| 2,7-Dialkylamino-4-methyl- wikipedia.orgnih.gov-naphthyridines | Fluorescent probes | Show significant fluorescence, with potential applications in biological imaging. mdpi.com |

Dye-sensitized solar cells (DSSCs) represent a low-cost alternative to conventional silicon-based solar cells. wikipedia.org The efficiency of DSSCs is heavily reliant on the properties of the photosensitizing dye. While direct applications of 2,4-dihydroxy-1,6-naphthyridine in DSSCs are not widely reported, the broader class of nitrogen-containing heterocyclic compounds is extensively used. For instance, organic dyes incorporating complex aromatic structures like naphtho[2,1-b:3,4-b′]dithiophene as a π-spacer have been synthesized and tested in DSSCs, achieving efficiencies of up to 4.60%. rsc.org

Researchers have also developed D-D-π-A (donor-donor-π-acceptor) sensitizers for DSSCs. In one study, introducing a carbazole (B46965) moiety to a dye structure resulted in a 21.6% increase in energy conversion efficiency compared to the simpler parent dye. nih.gov Furthermore, metal-free organic dyes based on isoindigo and thieno-isoindigo chromophores have been shown to absorb light into the near-infrared region, leading to DSSCs with power conversion efficiencies as high as 7%. rsc.org These examples highlight the importance of sophisticated organic molecules in advancing DSSC technology, a field where suitably functionalized naphthyridine derivatives could potentially contribute.

| Dye Class/Component | DSSC Performance | Key Feature |

| Naphtho[2,1-b:3,4-b′]dithiophene-based dyes | Efficiency up to 4.60% | Utilizes a novel π-spacer for metal-free organic dyes. rsc.org |

| D-D-π-A sensitizers (TTC104) | 6.36% energy conversion efficiency | Incorporation of a carbazole moiety enhances photovoltaic performance. nih.gov |

| Isoindigo-based dyes | Power conversion efficiency up to 7% | Panchromatic absorption extending into the near-infrared region. rsc.org |

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or chemical input. Naphthopyran, a related heterocyclic compound, is a well-known molecular switch that undergoes a ring-opening reaction to form a colored species. rsc.org In a more direct use of the naphthyridine scaffold, dinuclear ruthenium complexes containing bis-tridentate 2,6-bis(benzimidazol-2-yl)pyridine derivatives have been shown to act as proton-induced molecular switches, where their absorption spectra and oxidation potentials are highly dependent on the solution's pH. rsc.org

The concept of molecular-level computing has led to the development of molecular logic gates. In this area, a fluorescent molecular logic gate system for the detection of single nucleotide polymorphisms (SNPs) was constructed using the small fluorescent molecule 2-amino-7-methyl-1,8-naphthyridine as the output signal. nih.gov This demonstrates the potential of naphthyridine derivatives to function as key components in molecular information processing systems.

| System | Type | Stimulus/Input | Application |

| Dinuclear Ru complexes with 2,6-bis(benzimidazol-2-yl)pyridine ligands | Molecular Switch | pH | Proton-induced switching of optical and electrochemical properties. rsc.org |

| 2-Amino-7-methyl-1,8-naphthyridine | Molecular Logic Gate | Genotypes of a single nucleotide fragment | Fluorescent detection of SNPs. nih.gov |

| Naphthopyran derivatives | Molecular Switch | Mechanical Force/Light | Mechanochromic and photochromic materials. rsc.org |

Supramolecular Chemistry and Host-Guest Recognition

The ability of the naphthyridine scaffold to engage in specific non-covalent interactions, particularly hydrogen bonding through its nitrogen atoms and π-π stacking, makes it a valuable component in the design of supramolecular assemblies and host-guest systems.

Molecular tweezers are host molecules with open cavities designed to bind guest molecules through non-covalent interactions. wikipedia.org The development of these synthetic receptors has been a significant area of research in supramolecular chemistry. While early examples focused on binding aromatic guests, the field has evolved to create highly specific receptors. For instance, asymmetrical tweezers incorporating a 2-acylo-1,8-naphthyridine unit have been designed for the selective recognition of the trinucleotide (CAG) repeat, which is associated with Huntington's disease. nih.gov In this system, the naphthyridine portion specifically binds to guanine. nih.gov

The versatility of molecular tweezers is further enhanced by making them switchable. beilstein-journals.org For example, tweezers based on terpyridine units can be switched between an open and closed state through metal coordination. beilstein-journals.org This ability to control the binding and release of a guest molecule is a key step towards the development of molecular machines.

Self-assembly is a process in which components spontaneously organize into ordered structures. The specific and directional interactions offered by the naphthyridine core can be exploited to guide the self-assembly of complex supramolecular architectures. While specific examples focusing on this compound are not prominent, the principles are well-established with related heterocycles. For example, the self-assembly of a phenothiazine-based ligand with a palladium complex leads to the formation of a water-soluble molecular tweezer capable of selectively encapsulating quinones. rsc.org This highlights how metal-ligand coordination, a common interaction for naphthyridines, can drive the formation of functional supramolecular systems. The predictable hydrogen-bonding patterns of naphthyridine derivatives also make them ideal candidates for creating self-assembling systems based on base-pairing mimicry.

Chemical Sensing and Probe Development

The rigid, planar structure and electron-rich nature of the 1,6-naphthyridine (B1220473) scaffold make it an excellent platform for the design of chemical sensors and biological probes. The nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites, while the aromatic system provides a foundation for fluorescent and colorimetric signaling.

Fluorescent Chemical Sensors for Analytes

Derivatives of the 1,6-naphthyridine core are notable for their photophysical properties, which can be finely tuned by chemical modification. Specifically, 1,6-naphthyridin-7(6H)-ones are a class of compounds that exhibit powerful fluorescence, large Stokes shifts, and high quantum yields. ekb.eg These properties, including solvatochromism (color change depending on solvent polarity) and acidochromism (color change depending on pH), make them highly suitable for development as fluorescent sensors for various analytes. ekb.eg The sensitivity of their emission to the chemical environment allows for the detection of specific ions or molecules. For instance, while a 2,7-naphthyridine (B1199556) derivative has been developed into an ultrafast fluorescent probe for detecting thiophenol, the underlying principles of fluorescence quenching or enhancement upon analyte binding are broadly applicable to the 1,6-naphthyridine scaffold. capes.gov.br

Furthermore, fused-ring systems such as dibenzo[b,h] ekb.egacs.orgnaphthyridines have been synthesized and noted for their fluorescent properties, suggesting their potential application as sensors. acs.org The development of naphthalene-based fluorescent probes for metal ions like Al³⁺ further illustrates the utility of polycyclic aromatic nitrogen heterocycles in sensor design, a strategy that is applicable to the 1,6-naphthyridine family. rsc.org

Probes for Investigating Biological Macromolecules (e.g., Enzyme Binding Sites, Nucleic Acids)

The ability to interact with and report on the microenvironment of biological macromolecules is a critical function of chemical probes. The 1,6-naphthyridine scaffold has proven to be a valuable core for creating such tools.

Recently, novel ribonucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one as a fluorescent nucleobase have been synthesized. ekb.eg These molecules display powerful fluorescence properties that are highly sensitive to the polarity of their environment. ekb.eg This characteristic makes them excellent candidates for use as artificial fluorescent nucleosides to investigate enzyme binding sites and to probe the structure and dynamics of nucleic acids. ekb.eg

The interaction with nucleic acids is a prominent application for this scaffold. Dibenzo[b,h] ekb.egacs.orgnaphthyridinium compounds have been shown to exhibit strong fluorescence that is modulated upon intercalation into double-stranded DNA. researchgate.net This change in fluorescence intensity provides a direct method for detecting and studying DNA. researchgate.net Further research has led to the development of near-infrared fluorescent probes based on the naphthyridine skeleton that can specifically target and image nucleic acids within mitochondria, the powerhouses of the cell. nih.gov In a related study, newly synthesized naphthyridine derivatives were successfully used as fluorescent staining agents for visualizing DNA in agarose (B213101) gel electrophoresis, with a detection sensitivity comparable to the commonly used but more hazardous ethidium (B1194527) bromide. researchgate.net Molecular docking studies confirmed that these probes tend to bind in the minor groove of the DNA helix. researchgate.net

Catalysis and Coordination Chemistry

The nitrogen atoms of the 1,6-naphthyridine ring system are effective coordination sites for a wide range of metal ions. This has led to the extensive use of naphthyridine derivatives as ligands in both metal-catalyzed reactions and in the construction of complex coordination compounds. acs.org

Naphthyridine as Ligands in Metal-Catalyzed Reactions (e.g., Rhodium, Iridium, Ruthenium, Copper, Nickel catalysis)

The geometry and electronic properties of naphthyridine ligands can stabilize various oxidation states of transition metals and facilitate catalytic cycles.

Rhodium, Iridium, and Ruthenium Catalysis: Naphthyridine-based ligands have been successfully incorporated into rhodium and iridium complexes to catalyze a variety of chemical transformations. Although many detailed studies feature the related 1,8-naphthyridine (B1210474) isomer, the principles of catalysis are shared across the family. For example, Rh(I) complexes with fused naphthyridine ring systems are active in hydrosilylation reactions. nih.gov Similarly, iridium complexes bearing naphthyridine-based ligands have been synthesized and shown to be effective catalysts for the hydrogenation of olefins. tandfonline.com The nitrogen lone pair on the naphthyridine ring is thought to play a cooperative role in activating H₂ at the metal center. tandfonline.com

More specifically for the 1,6-isomer, a homogeneous ruthenium precatalyst, [Ru(p-cymene)I₂]₂, has been used for the selective hydrogenation of one of the two pyridine (B92270) rings in various ekb.egacs.org-naphthyridine substrates. nih.gov This catalyst system provides a predictable method for accessing 5,6,7,8-tetrahydronaphthyridine products, demonstrating how the choice of metal can direct reactivity toward a specific ring within the scaffold. nih.gov

Copper and Nickel Catalysis: Copper complexes featuring naphthyridine ligands are also of significant interest. Bimetallic copper(I) complexes supported by 1,8-naphthyridine ligands have shown promise in activating terminal alkynes for applications like copper-catalyzed azide-alkyne cycloaddition reactions. nih.gov While specific examples for the 1,6-isomer are less common, the fundamental coordination chemistry suggests similar potential. Research on copper(I) and copper(II) complexes with various bipyridine and phenanthroline ligands, which share coordination motifs with naphthyridines, continues to expand the scope of their catalytic and biological applications.

In nickel catalysis, which is often favored for its lower cost, naphthyridine scaffolds can serve as effective ligands. For instance, a "naked nickel" catalyst system has been used for the C–N cross-coupling amination of heteroaryl bromides, including 3-bromo-1,5-naphthyridine, demonstrating the utility of this approach for functionalizing the naphthyridine core.

The table below summarizes the application of various metals in catalysis utilizing naphthyridine ligands.

| Metal Catalyst | Isomer Studied | Catalytic Reaction |

| Rhodium (Rh) | 1,8-Naphthyridine | Hydrosilylation |

| Iridium (Ir) | 1,8-Naphthyridine | Olefin Hydrogenation |

| Ruthenium (Ru) | 1,6-Naphthyridine | Selective Ring Hydrogenation |

| Copper (Cu) | 1,8-Naphthyridine | Azide-Alkyne Cycloaddition |

| Nickel (Ni) | 1,5-Naphthyridine (B1222797) | C-N Cross-Coupling |

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments. Organic heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.

Recent studies have specifically highlighted the efficacy of 1,6-naphthyridine derivatives as corrosion inhibitors for 316L stainless steel in a 20% hydrochloric acid (HCl) solution. acs.orgnih.gov In one such study, three newly synthesized (E)-5,7-diamino-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile derivatives were evaluated. acs.orgnih.gov

The key findings from these corrosion inhibition studies are detailed below:

Inhibition Efficiency: The derivatives showed significant corrosion inhibition, with one compound reaching a maximum efficiency of 83.7% at a concentration of just 40 ppm. acs.orgnih.gov

Mechanism of Action: Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) studies revealed that the 1,6-naphthyridine derivatives function as mixed-type inhibitors. acs.orgnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Surface Adsorption: The inhibition is achieved through the adsorption of the inhibitor molecules onto the stainless steel surface. The nitrogen atoms and π-electrons of the heterocyclic structure facilitate strong adsorption, creating a protective film that isolates the metal from the corrosive medium. Scanning electron microscopy (SEM) analysis visually confirmed the formation of this protective layer on the steel surface. acs.orgnih.gov

These findings underscore the potential of the 1,6-naphthyridine scaffold in developing effective and environmentally conscious corrosion inhibitors for industrial applications.

Biological and Pharmacological Relevance of 2,4 Dihydroxy 1,6 Naphthyridine Derivatives

Fundamental Insights into Biological Activity Mechanisms

The biological effects of 2,4-dihydroxy-1,6-naphthyridine and its related derivatives are rooted in their ability to interact with and modulate the function of key biological macromolecules. These interactions are often driven by the structural features of the naphthyridine core and the hydrogen-bonding capabilities of the dihydroxy substituents.

Derivatives of the 1,6-naphthyridine (B1220473) scaffold have been identified as potent inhibitors of several critical enzymes involved in disease pathogenesis.

HIV-1 Integrase: The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. While research specifically on this compound is limited, structurally related compounds have shown significant promise. For instance, a 4-hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine derivative, which can be considered a tautomeric form of a dihydroxy-naphthyridine, has demonstrated potent inhibition of HIV replication. researchgate.net Structure-activity relationship studies on various 1,6-naphthyridine derivatives have highlighted that a planar arrangement of the metal-binding motif within the inhibitor is crucial for potent anti-HIV activity. asm.org

Topoisomerase II: Topoisomerase II is a vital enzyme that manages the topological state of DNA and is a well-established target for anticancer drugs. nih.govnih.gov While direct studies on this compound are not extensively reported, derivatives of the broader naphthyridine class have been investigated as Topoisomerase II inhibitors. For example, a series of 1,8-naphthyridine (B1210474) derivatives were designed and synthesized as potential Topoisomerase II inhibitors, with some compounds showing high antiproliferative activity and potent inhibitory effects on the enzyme. nih.gov Furthermore, studies on dihydroxylated diphenyl-thienyl-pyridines have demonstrated that the dihydroxy substitution pattern can lead to specific, non-intercalative inhibition of Topoisomerase II. nih.gov This suggests that the dihydroxy motif on a naphthyridine scaffold could play a significant role in its interaction with this enzyme.

SYK Kinase: Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. nih.govnih.gov As such, it has become an attractive target for the treatment of autoimmune diseases and certain cancers. Research has led to the discovery of novel 5,7-disubstituted nih.govgoogle.comnaphthyridines as potent inhibitors of SYK. nih.gov The structure-activity relationship studies of these compounds revealed that substitutions at the C5 and C7 positions of the 1,6-naphthyridine ring are key for their inhibitory potency. nih.gov

HIF Hydroxylase: Hypoxia-inducible factor (HIF) prolyl hydroxylase is an enzyme that regulates the stability of HIF, a transcription factor that plays a central role in the cellular response to low oxygen levels. google.comwikipedia.org Inhibitors of HIF hydroxylase have potential therapeutic applications in conditions such as anemia and ischemia. google.com A patent has described naphthyridine derivatives as inhibitors of HIF hydroxylase, indicating that the 1,6-naphthyridine scaffold is a viable starting point for the development of such inhibitors. google.com

The planar structure of the naphthyridine ring system allows it to interact with nucleic acids, primarily through intercalation or groove binding. The binding of naphthyridinomycin, a naphthyridine-containing antibiotic, to DNA has been shown to be strong and stable. nih.gov Studies on newly synthesized naphthyridine derivatives suggest a groove-binding mode of interaction with calf thymus DNA. nih.gov The presence of 2,4-dihydroxy groups could further enhance this interaction through the formation of hydrogen bonds with the phosphate (B84403) backbone or the bases of the nucleic acid. These interactions can interfere with DNA replication and transcription, contributing to the observed anti-infective and cytotoxic effects.

In Vitro Studies of Anti-infective Properties

Derivatives of this compound have been investigated for their ability to combat various infectious agents, including bacteria, fungi, and viruses.

The naphthyridine core is a well-known pharmacophore in antibacterial agents, with nalidixic acid being an early example. nih.gov While specific data for this compound is sparse, various other substituted naphthyridine derivatives have demonstrated significant in vitro antibacterial activity. For example, some dihydroxy-1,5-naphthyridine derivatives have been reported as active antibacterial agents against Gram-negative bacteria. researchgate.net A number of 1,8-naphthyridine derivatives have also shown broad-spectrum antibacterial activity. nih.govmdpi.comnih.gov

| Naphthyridine Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 1,8-Naphthyridine derivatives | Staphylococcus aureus | Potentiation of fluoroquinolone activity | mdpi.comnih.gov |

| 1,8-Naphthyridine derivatives | Escherichia coli | Potentiation of fluoroquinolone activity | mdpi.comnih.gov |

| Dihydroxy-1,5-naphthyridine derivatives | Gram-negative bacteria | Active antibacterial agents | researchgate.net |

| 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives | Staphylococcus aureus | In vivo activity | nih.gov |

The emergence of fungal resistance to existing treatments has spurred the search for new antifungal agents. Naphthyridine derivatives have shown potential in this area. While direct antifungal studies on this compound are not widely available, related compounds have been evaluated. For instance, a compound named 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide demonstrated potential antifungal activity against various yeast-like fungi, dermatophytes, and molds. nih.gov This suggests that the dihydroxy substitution pattern on an aromatic ring can be beneficial for antifungal activity.

| Compound Class | Fungal Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide | Candida albicans ATCC 10231 | 12.5 µg/mL (on Sabouraud agar) | nih.gov |

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide | Candida albicans isolates | Mean MIC of 22.01 ± 7.5 μg/mL | nih.gov |

| 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide | Non-C. albicans isolates | Mean MIC of 22.4 ± 12.4 μg/mL | nih.gov |

| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | MIC50 between 64 and 128 µg/mL | nih.gov |

A series of 1,6-naphthyridine derivatives have demonstrated potent in vitro activity against several human herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and herpes simplex virus type 2 (HSV-2). asm.orgnih.govnih.gov One particular 1,6-naphthyridine derivative, referred to as compound A1 in a study, exhibited significantly higher potency against HCMV strains than the standard antiviral drug ganciclovir. nih.govnih.gov These compounds were found to be active against a narrow spectrum of viruses, primarily human herpesviruses and type 2 rhinovirus. nih.govnih.gov The mechanism of action is thought to be novel, as these derivatives remained effective against HCMV strains that were resistant to other antiviral drugs. nih.govnih.gov

| Compound Class/Name | Virus | Observed Potency | Reference |

|---|---|---|---|

| 1,6-Naphthyridine derivative (Compound A1) | Human Cytomegalovirus (HCMV) | IC50 39- to 223-fold lower than ganciclovir | nih.govnih.gov |

| 1,6-Naphthyridine derivative (Compound A1) | Herpes Simplex Virus-1 (HSV-1) | Equipotent to acyclovir | nih.gov |

| 1,6-Naphthyridine derivative (Compound A1) | Herpes Simplex Virus-2 (HSV-2) | 21.5-fold more potent than acyclovir | nih.gov |

Preclinical Research on Antineoplastic Potentials and Mechanisms

Derivatives of the 1,6-naphthyridine scaffold have been the subject of extensive preclinical investigation, revealing their potential as potent antineoplastic agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, operating through diverse mechanisms of action.

A significant body of research highlights that chemical modifications to the naphthyridine ring can enhance the cytotoxic activity of these compounds. nih.gov For instance, certain 1,6-naphthyridine derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme in DNA replication and repair, leading to potent anticancer activity. nih.gov Some derivatives also exhibit antimitotic effects, interfering with the formation of microtubules, which are crucial for cell division. nih.gov

In vitro studies have evaluated the cytotoxic activities of a series of 1,6-naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Notably, some of these compounds exhibited greater potency than the established anticancer agent, colchicine, in all three cell lines. nih.gov For example, one particular derivative demonstrated significant potency with IC₅₀ values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov

Another promising avenue of research involves the targeting of specific signaling pathways that are aberrantly activated in cancer. For example, derivatives of 1,6-naphthyridin-2-one have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov Dysregulation of the FGFR4 signaling pathway is a known driver in the development of certain cancers, including hepatocellular carcinoma and colorectal cancer. nih.govnih.gov A representative compound from this class demonstrated significant tumor inhibition in a colorectal cancer xenograft mouse model without showing apparent toxicity. mdpi.com This compound was also effective in disrupting the phosphorylation of FGFR4 and its downstream signaling proteins. mdpi.com

Furthermore, 5H-dibenzo[c,h] nih.govnih.govnaphthyridin-6-ones have been identified as novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. The substitution at the 5-position of this scaffold was found to be critical for its topoisomerase I-targeting activity.

The table below summarizes the preclinical cytotoxic activity of selected 1,6-naphthyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 16 | HeLa (Cervical Cancer) | 0.7 | nih.gov |

| HL-60 (Leukemia) | 0.1 | nih.gov | |

| PC-3 (Prostate Cancer) | 5.1 | nih.gov | |

| Compound 19g | HCT116 (Colorectal Cancer) | Not specified, but showed significant tumor inhibition in xenograft model | mdpi.com |

| Compound 11 | Huh7 (Hepatocellular Carcinoma) | Nanomolar potency | nih.gov |

Structure-Activity Relationship (SAR) Studies for Naphthyridine Scaffolds

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of the 1,6-naphthyridine scaffold. These studies systematically investigate how the introduction of different substituents at various positions on the naphthyridine core influences the compound's biological activity.

For a series of cytotoxic 1,6-naphthyridine derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided valuable insights. nih.gov These analyses revealed that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a naphthyl ring at the C-2 position, were crucial for their cytotoxic effects against HeLa, HL-60, and PC-3 cancer cell lines. nih.gov The contour maps generated from these studies suggested that hydrogen bond donor groups at the C-1 NH position and specific positions on the C-2 naphthyl ring would enhance the anticancer activity. nih.gov

In the development of 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors, preliminary SAR analysis was conducted to guide the design of more potent and selective compounds. mdpi.com This led to the identification of a preferred compound that demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines. mdpi.com The study highlighted the importance of specific substitutions on the 1,6-naphthyridine-2-one core for achieving potent and selective FGFR4 inhibition. mdpi.com

Similarly, SAR studies of 5H-dibenzo[c,h] nih.govnih.govnaphthyridin-6-ones showed that the nature of the substituent at the 5-position significantly impacts their ability to target topoisomerase I. For instance, a 2-(N,N-dimethylamino)ethyl group at this position resulted in potent activity, whereas the addition of a β-methyl or β-hydroxymethyl group led to a loss of significant topoisomerase I-targeting activity.

Chemoinformatics and Computational Drug Design Methodologies for Naphthyridine Derivatives

Chemoinformatics and computational drug design have become indispensable tools in the discovery and development of novel anticancer agents, including those based on the 1,6-naphthyridine scaffold. These methodologies allow for the efficient screening of large compound libraries, the prediction of biological activity, and the elucidation of drug-target interactions at a molecular level.

A prime example of the application of these techniques is the use of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), in the study of cytotoxic 1,6-naphthyridine derivatives. nih.gov These models successfully established a correlation between the structural features of the compounds and their observed cytotoxic activities, yielding accurate and predictive models. nih.gov The resulting 3D-QSAR contour maps provided a visual representation of the regions around the molecule where steric, electrostatic, and hydrophobic fields influence biological activity, thereby guiding the design of new, more potent analogs. nih.gov

Molecular docking is another powerful computational tool used to predict the binding orientation of small molecule ligands to their protein targets. This technique has been employed in the design of phthalimide (B116566) derivatives as inhibitors of the TGF-β pathway, a key signaling cascade in cancer. In the context of naphthyridine derivatives, molecular docking could be used to simulate the interaction of these compounds with their biological targets, such as topoisomerase II, FGFR4, or AXL kinase, providing insights into the key binding interactions and guiding the optimization of lead compounds. nih.govnih.govnih.gov

The integration of computational approaches with experimental validation offers a robust strategy for identifying promising anticancer drug candidates. By leveraging chemoinformatics and computational drug design, researchers can accelerate the discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately design more effective and selective cancer therapeutics based on the this compound scaffold.

Q & A

Advanced Research Question

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., enamine intermediates in condensation reactions) .

- LC-MS/MS : Quantify transient species (e.g., hydrazino derivatives during hydrogenolysis) with high sensitivity .

- Isolation techniques : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC to purify intermediates for structural validation .

How can researchers address challenges in scaling up 1,6-naphthyridine synthesis for preclinical studies?

Advanced Research Question

- Catalyst optimization : Replace homogeneous acids (e.g., H₂SO₄) with heterogeneous catalysts (C-SO3H) to simplify recycling and reduce waste .

- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer in exothermic steps (e.g., nitro group reductions) .

- Solvent selection : Switch to green solvents (e.g., ethanol/water mixtures) to comply with safety and environmental regulations .

What are the key considerations for designing stable formulations of this compound derivatives?

Advanced Research Question

- pH stability : Maintain formulations at pH 6–8 to prevent deprotonation of hydroxyl groups, which can destabilize the compound .

- Lyophilization : For hydrolytically sensitive derivatives, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .

- Nanocarrier systems : Use liposomes or polymeric nanoparticles to improve bioavailability of poorly soluble derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.